![molecular formula C12H13NO2S B2456463 5,8-Dimethoxy-4-methylquinoline-2-thiol CAS No. 199281-87-3](/img/structure/B2456463.png)
5,8-Dimethoxy-4-methylquinoline-2-thiol
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Overview
Description
5,8-Dimethoxy-4-methylquinoline-2-thiol is a heterocyclic organic compound with the molecular formula C12H13NO2S. It has an average mass of 235.302 Da and a monoisotopic mass of 235.066696 Da .
Synthesis Analysis
Quinoline, the core structure of 5,8-Dimethoxy-4-methylquinoline-2-thiol, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 5,8-Dimethoxy-4-methylquinoline-2-thiol consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . This core is substituted at the 5 and 8 positions with methoxy groups, at the 4 position with a methyl group, and at the 2 position with a thiol group .properties
IUPAC Name |
5,8-dimethoxy-4-methyl-1H-quinoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-7-6-10(16)13-12-9(15-3)5-4-8(14-2)11(7)12/h4-6H,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRUOXZLMNJOLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NC2=C(C=CC(=C12)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethoxy-4-methylquinoline-2-thiol |
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